H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2
Description
H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 is a synthetic pentapeptide featuring a racemic mixture of D- and L-amino acids. Its sequence includes pyroglutamic acid (Pyr) at the N-terminus, followed by glycine (Gly), leucine (Leu), arginine (Arg), and tryptophan (Trp), with a C-terminal amidation. The pyroglutamic acid moiety may further stabilize the peptide against aminopeptidases due to its cyclic structure.
Synthesis of such peptides typically employs coupling agents like EDC (ethyl-(3-dimethylaminopropyl)carbodiimide), as demonstrated in ferrocene-labeled DNA probe studies, ensuring efficient amide bond formation . Physicochemical properties include an estimated molecular weight of ~655 g/mol (calculated from constituent residues) and a predicted pKa of ~9.8, analogous to other arginine-containing peptides . Storage at -20°C is recommended for stability, consistent with protocols for similar peptides .
Properties
IUPAC Name |
N-[2-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGTSBRFZJEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target proteins involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Sequence Comparison
The peptide H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 () serves as a structural analog. Key differences include:
| Parameter | H-DL-Pyr-Gly-DL-Leu-DL-Arg-DL-Trp-NH2 | H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 |
|---|---|---|
| Sequence | Pyr-Gly-Leu-Arg-Trp | Ser-Tyr-Gly-Leu-Arg-Pro-Gly |
| Amino Acid Chirality | DL mixture for Pyr, Leu, Arg, Trp | Likely L-isomers (not specified) |
| Terminal Modifications | C-terminal amidation | C-terminal amidation |
| Molecular Weight | ~655 g/mol (estimated) | 747.84 g/mol |
| Key Residues | Trp (aromatic), Arg (basic) | Tyr (aromatic), Pro (cyclic) |
The absence of proline and tyrosine in the target peptide may reduce conformational rigidity compared to H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2. The DL configuration in the target peptide could alter receptor binding compared to all-L analogs .
Physicochemical Properties
The lower molecular weight of the target peptide may improve membrane permeability, while the similar pKa suggests comparable ionization behavior in physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
